Arenomycin B

Description

Azalomycin B (CAS 37318-06-2) is a high-molecular-weight compound (C₅₄H₈₈O₁₈) with synonyms such as Elaiophylin and Antibiotic 5001B . It belongs to the polyketide class and exhibits potent antimicrobial activity, particularly against Gram-positive bacteria and fungi. Its large macrocyclic structure, characterized by multiple oxygen-containing functional groups, contributes to its biological efficacy .

Properties

CAS No. |

51449-09-3 |

|---|---|

Molecular Formula |

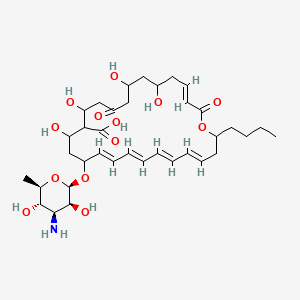

C36H55NO13 |

Molecular Weight |

709.8 g/mol |

IUPAC Name |

(3E,17E,19E,21E,23E)-16-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-26-butyl-6,8,12,14-tetrahydroxy-2,10-dioxo-1-oxacyclohexacosa-3,17,19,21,23-pentaene-13-carboxylic acid |

InChI |

InChI=1S/C36H55NO13/c1-3-4-14-26-15-10-8-6-5-7-9-11-16-27(50-36-34(45)32(37)33(44)22(2)48-36)21-29(42)31(35(46)47)28(41)20-25(40)19-24(39)18-23(38)13-12-17-30(43)49-26/h5-12,16-17,22-24,26-29,31-34,36,38-39,41-42,44-45H,3-4,13-15,18-21,37H2,1-2H3,(H,46,47)/b6-5+,9-7+,10-8+,16-11+,17-12+/t22-,23?,24?,26?,27?,28?,29?,31?,32+,33-,34+,36+/m1/s1 |

InChI Key |

MSOPDTBFLIZROC-IJIQPUFTSA-N |

Isomeric SMILES |

CCCCC1C/C=C/C=C/C=C/C=C/C(CC(C(C(CC(=O)CC(CC(C/C=C/C(=O)O1)O)O)O)C(=O)O)O)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O)N)O |

Canonical SMILES |

CCCCC1CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC=CC(=O)O1)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Arenomycin B is typically isolated from cultures of Streptomyces species. The production involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification processes. The specific conditions for the synthesis include maintaining an optimal temperature and pH to maximize the yield of this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The Streptomyces cultures are grown in bioreactors, where conditions such as aeration, agitation, and nutrient supply are carefully controlled. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Arenomycin B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.

Reduction: Reduction reactions can modify the polyene chain, potentially affecting the compound’s antifungal properties.

Substitution: this compound can participate in substitution reactions where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives.

Scientific Research Applications

Arenomycin B has a wide range of scientific research applications:

Chemistry: Used as a model compound to study polyene antibiotics and their chemical properties.

Biology: Investigated for its role in microbial interactions and its effects on fungal cell membranes.

Medicine: Explored for its potential as an antifungal agent in treating infections caused by resistant fungal strains.

Industry: Utilized in the development of new antifungal formulations and as a reference standard in quality control processes.

Mechanism of Action

Arenomycin B exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane structure, leading to increased permeability and ultimately cell death. The molecular targets include ergosterol and other sterols in the fungal membrane, and the pathways involved are those related to membrane integrity and function.

Comparison with Similar Compounds

Discussion of Key Findings

- Structural Diversity: Azalomycin B’s macrocyclic architecture distinguishes it from smaller polyketides (e.g., Frenolicin B) and glycopeptides (e.g., Bleomycin), directly influencing target specificity and mechanisms .

- Therapeutic Niches: Azalomycin B’s broad-spectrum antimicrobial activity contrasts with Frenolicin B’s antifungal focus and Bleomycin’s oncological applications.

- Limitations : All three compounds face challenges in bioavailability or toxicity, highlighting the need for structural optimization or targeted delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.